An In-Depth Technical Guide to 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine: A Structurally Significant Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine: A Structurally Significant Scaffold in Medicinal Chemistry
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The subject of this guide, 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine, is a novel chemical entity with limited characterization in publicly accessible scientific literature. Consequently, this document presents a projected profile based on established principles of organic chemistry and extrapolated data from closely related, well-documented analogues. All properties and protocols should be considered theoretical until empirically validated.
Introduction and Rationale
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved pharmaceuticals.[1] Its non-planar, saturated structure provides a three-dimensional scaffold that allows for precise spatial orientation of substituents, which is critical for selective interaction with biological targets.[2] When functionalized with an aromatic group, particularly at the 3-position, the resulting 3-arylpyrrolidine motif becomes a privileged scaffold found in a variety of centrally active agents.
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, membrane permeability, and binding affinity.[3] The 3-fluoro-4-methoxyphenyl group, in particular, presents a unique electronic and conformational profile. This guide provides a comprehensive technical overview of the chemical structure, predicted properties, a plausible synthetic route, and potential applications of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine, a molecule of significant interest for drug discovery programs.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine is presented below:
A table of predicted physicochemical properties, based on data for the isomeric compound 2-(3-fluoro-4-methoxyphenyl)pyrrolidine, is provided below.[4]
| Property | Predicted Value | Source |
| Molecular Formula | C11H14FNO | PubChemLite[4] |
| Molecular Weight | 195.23 g/mol | PubChem[5] |
| XLogP3 | 1.9 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 2 | PubChem[5] |
| Monoisotopic Mass | 195.105942232 Da | PubChem[5] |
Predicted Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct regions. The aromatic region would likely display complex multiplets for the three protons on the phenyl ring, with coupling constants indicative of their ortho, meta, and para relationships to each other and to the fluorine atom. The methoxy group would present as a sharp singlet around 3.8-3.9 ppm. The protons on the pyrrolidine ring would appear as a series of multiplets in the upfield region (approximately 2.0-4.0 ppm), with the proton at the 3-position showing coupling to the adjacent aromatic and pyrrolidine protons. The N-H proton would likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum would show 11 distinct signals. The aromatic carbons would resonate in the downfield region (110-160 ppm), with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom. The C-F bond would result in a large one-bond coupling constant. The methoxy carbon would appear around 55-60 ppm. The carbons of the pyrrolidine ring would be found in the upfield region (approximately 30-60 ppm).
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z = 195. The fragmentation pattern would likely involve the loss of the methoxy group, cleavage of the pyrrolidine ring, and potentially the loss of HF. High-resolution mass spectrometry should confirm the elemental composition of C11H14FNO.[6]
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:[7]
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N-H stretch: A moderate, somewhat broad band around 3300-3400 cm⁻¹.
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C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
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C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
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C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
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C-O stretch (aryl ether): A strong band around 1250 cm⁻¹.
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C-F stretch: A strong band in the 1000-1100 cm⁻¹ region.
Proposed Synthesis and Experimental Protocol
A plausible synthetic route for 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine can be adapted from established methodologies for the synthesis of 3-arylpyrrolidines.[8] A potential multi-step synthesis is outlined below.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(3-Fluoro-4-methoxyphenyl)-2-nitropropene
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To a solution of 3-fluoro-4-methoxybenzaldehyde in a suitable solvent (e.g., toluene), add nitroethane and a catalyst such as ammonium acetate.
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Reflux the mixture with a Dean-Stark trap to remove water.
-
After completion of the reaction (monitored by TLC), cool the mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of Diethyl 2-(1-(3-fluoro-4-methoxyphenyl)-2-nitropropyl)malonate
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Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
Add a solution of 1-(3-fluoro-4-methoxyphenyl)-2-nitropropene in ethanol to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water, and dry.
-
Purify the product by column chromatography.
Step 3: Synthesis of 3-(3-Fluoro-4-methoxyphenyl)-4-nitrobutanoic acid
-
Hydrolyze the diethyl malonate derivative using an aqueous base (e.g., sodium hydroxide).
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Heat the reaction mixture to facilitate both hydrolysis and decarboxylation.
-
After cooling, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry.
Step 4: Synthesis of 4-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-one
-
Dissolve the nitro-acid in a suitable solvent (e.g., methanol or ethanol).
-
Subject the solution to catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon under a hydrogen atmosphere. This will simultaneously reduce the nitro group and induce cyclization to the lactam.
-
Filter off the catalyst and concentrate the solvent to obtain the crude lactam.
-
Purify by recrystallization or column chromatography.
Step 5: Synthesis of 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine
-
In an inert atmosphere, prepare a suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF).
-
Add a solution of the lactam in THF dropwise to the LiAlH₄ suspension at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux until the reaction is complete.
-
Cool the reaction and quench cautiously with water and aqueous sodium hydroxide.
-
Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to yield the final product.
-
Purify by distillation or column chromatography.
Potential Applications in Drug Discovery
The 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine scaffold is a promising starting point for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The lipophilicity and metabolic stability imparted by the fluorinated phenyl ring, combined with the proven pharmacophoric properties of the 3-arylpyrrolidine core, suggest potential activity at various receptors and transporters.
Rationale for Biological Activity
-
Dopamine and Serotonin Transporter (DAT/SERT) Ligands: Many 3-arylpyrrolidine derivatives exhibit affinity for monoamine transporters. The specific electronic nature of the 3-fluoro-4-methoxyphenyl substituent could modulate the affinity and selectivity for these targets, making it a candidate for the development of antidepressants or treatments for attention-deficit/hyperactivity disorder (ADHD).
-
Sigma Receptor Ligands: The 3-arylpyrrolidine scaffold is also known to interact with sigma receptors, which are implicated in a range of neurological and psychiatric conditions.
-
Kinase Inhibition: As suggested by patent literature, the 3-fluoro-4-methoxyphenyl moiety has been incorporated into kinase inhibitors.[9] The pyrrolidine scaffold could serve as a versatile anchor for building novel kinase inhibitors for oncology or inflammatory diseases.
Illustrative Signaling Pathway: Dopaminergic Neurotransmission
Caption: Potential mechanism of action for a hypothetical DAT inhibitor.
Safety and Handling
While no specific safety data exists for 3-(3-Fluoro-4-methoxyphenyl)pyrrolidine, general precautions for handling substituted pyrrolidines and aromatic amines should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood.
-
Inhalation and Contact: Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
3-(3-Fluoro-4-methoxyphenyl)pyrrolidine represents a molecule of considerable interest for medicinal chemistry and drug development. Although it remains largely uncharacterized in the public domain, its structural components—the 3-arylpyrrolidine core and the fluoro-methoxyphenyl substituent—are well-established motifs in successful therapeutic agents. This guide provides a robust, scientifically-grounded projection of its properties and a plausible pathway for its synthesis. It is hoped that this theoretical framework will inspire further empirical investigation into this promising scaffold.
References
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PubChem. (R)-2-(4-Fluoro-3-methoxyphenyl)pyrrolidine. Retrieved from [Link]
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PubChemLite. 2-(3-fluoro-4-methoxyphenyl)pyrrolidine. Retrieved from [Link]
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De Kimpe, N., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6-15. Retrieved from [Link]
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ChemMys. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved from [Link]
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PrepChem.com. Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. Retrieved from [Link]
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NIST WebBook. Pyrrolidine IR Spectrum. Retrieved from [Link]
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Segawa, H., et al. (2021). Mass spectra of (a) fluoro-a-pyrrolidinovalerophenone, (b)... ResearchGate. Retrieved from [Link]
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Gotor, R., et al. (2015). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Rsc.org. Retrieved from [Link]
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D'hooghe, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]
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